(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol
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Overview
Description
(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol is a chiral compound with significant applications in various fields, including pharmaceuticals and fine chemicals. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-chloro-5-fluorophenylacetone using a chiral catalyst. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions to ensure high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts, such as stereoselective carbonyl reductases. These enzymes catalyze the reduction of the ketone precursor to the desired chiral alcohol with high efficiency and selectivity. The process is optimized for large-scale production by controlling parameters such as substrate concentration, temperature, and pH.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: The major products include 2-chloro-5-fluorophenylacetone and 2-chloro-5-fluorobenzaldehyde.
Reduction: The major product is 2-amino-2-(2-chloro-5-fluorophenyl)ethane.
Substitution: The products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the substituted phenyl ring enhances specificity and affinity. The compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-2-(2-chlorophenyl)ethanol
- (S)-2-Amino-2-(2-fluorophenyl)ethanol
- (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethanol
Uniqueness
(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethanol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhances its reactivity and specificity in chemical reactions. This dual substitution pattern also contributes to its distinct pharmacological properties, making it a valuable compound in drug development and other applications.
Properties
IUPAC Name |
(2S)-2-amino-2-(2-chloro-5-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCRJRKCTSAZTQ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CO)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@@H](CO)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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